what is UNC7145 and its purpose in research
what is UNC7145 and its purpose in research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC7145 is a synthetic, cell-permeable small molecule that serves as a crucial negative control for its structurally similar and biologically active counterpart, UNC6934. In the field of epigenetics and drug discovery, UNC7145 is indispensable for validating the on-target effects of UNC6934, an inhibitor of the protein-protein interaction between the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and histone H3 dimethylated at lysine (B10760008) 36 (H3K36me2). This guide provides an in-depth overview of UNC7145, its purpose in research, relevant quantitative data, experimental protocols, and the signaling pathway it helps to elucidate.
NSD2 is a histone methyltransferase that plays a critical role in chromatin organization and gene expression. Its aberrant activity is implicated in various cancers, including multiple myeloma. The PWWP1 domain of NSD2 specifically recognizes the H3K36me2 mark, which is crucial for its localization and function. UNC6934 was developed as a chemical probe to disrupt this interaction, thereby providing a tool to study the biological consequences of inhibiting NSD2's chromatin engagement. UNC7145, being inactive in this regard, allows researchers to distinguish the specific effects of NSD2-PWWP1/H3K36me2 inhibition from any potential off-target effects of the chemical scaffold.[1][2]
Core Function and Research Purpose
The primary and sole purpose of UNC7145 in a research setting is to act as a negative control in experiments involving UNC6934.[1][3][4] Due to a minor structural modification—the substitution of a cyclopropyl (B3062369) group in UNC6934 with an isopropyl group in UNC7145—UNC7145 exhibits a significantly diminished or complete lack of binding affinity for the NSD2-PWWP1 domain.[1] This subtle change makes it an ideal tool for control experiments, enabling researchers to:
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Confirm On-Target Activity: By comparing the biological effects of UNC6934 with the lack of effects from UNC7145, researchers can confidently attribute the observed outcomes to the specific inhibition of the NSD2-PWWP1/H3K36me2 interaction.
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Identify Off-Target Effects: If a biological response is observed with both UNC6934 and UNC7145, it suggests that the effect is likely due to an interaction with a different target (off-target) and not the intended NSD2-PWWP1 inhibition.
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Validate Assay Specificity: In biochemical and cellular assays, UNC7145 is used to establish a baseline and ensure that the assay is specifically detecting the disruption of the NSD2-PWWP1 interaction by UNC6934.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the activity of UNC6934 and its negative control, UNC7145, in various assays. This data highlights the potency and specificity of UNC6934 versus the inactivity of UNC7145.
| Compound | Assay Type | Target | Metric | Value | Reference |
| UNC6934 | AlphaScreen | NSD2-PWWP1 vs H3K36me2 nucleosome | IC50 | 104 ± 13 nM | [1] |
| UNC7145 | AlphaScreen | NSD2-PWWP1 vs H3K36me2 nucleosome | IC50 | No measurable effect | [1] |
| UNC6934 | AlphaScreen | full-length NSD2 vs H3K36me2 nucleosome (in presence of salmon sperm DNA) | IC50 | 78 ± 29 nM | [1] |
| UNC7145 | AlphaScreen | full-length NSD2 vs H3K36me2 nucleosome (in presence of salmon sperm DNA) | IC50 | 5.1 ± 1 µM | [1] |
| UNC6934 | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd | 80 ± 18 nM | [4] |
| UNC7145 | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd | Inactive | [4] |
| UNC6934 | NanoBRET Cellular Assay | NSD2-PWWP1 engagement | IC50 | 1.09 ± 0.23 µM | [4] |
| UNC7145 | NanoBRET Cellular Assay | NSD2-PWWP1 engagement | IC50 | Inactive | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. Below are protocols for key assays where UNC7145 is used as a negative control.
AlphaScreen Assay for NSD2-PWWP1 and H3K36me2 Nucleosome Interaction
This biochemical assay quantifies the ability of a compound to disrupt the interaction between the NSD2-PWWP1 domain and H3K36me2-modified nucleosomes.
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Materials:
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6xHis-tagged NSD2-PWWP1 protein
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Biotinylated semi-synthetic H3K36me2 nucleosomes
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Streptavidin-coated Donor beads (PerkinElmer)
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Anti-6xHis antibody-conjugated Acceptor beads (PerkinElmer)
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Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20
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UNC6934 and UNC7145 (dissolved in DMSO)
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384-well microplates
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Procedure:
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Prepare serial dilutions of UNC6934 and UNC7145 in DMSO, followed by a dilution into the assay buffer.
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Add 5 µL of the compound dilutions (or DMSO as a vehicle control) to the wells of a 384-well plate.
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Add 5 µL of a solution containing 6xHis-NSD2-PWWP1 (final concentration ~25 nM) and biotinylated H3K36me2 nucleosomes (final concentration ~10 nM) to each well.
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Incubate the plate at room temperature for 30 minutes.
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Add 10 µL of a solution containing Streptavidin-coated Donor beads and Anti-6xHis Acceptor beads to each well.
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Incubate the plate in the dark at room temperature for 1 hour.
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Read the plate on an AlphaScreen-capable plate reader.
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Normalize the data to the DMSO control and fit the dose-response curves to calculate IC50 values.
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Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a compound with its target protein in a cellular context.
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Materials:
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U2OS cells
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UNC6934 and UNC7145 (dissolved in DMSO)
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PBS (Phosphate-Buffered Saline)
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Protease inhibitors
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Equipment for heating cell lysates, SDS-PAGE, and Western blotting
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Antibody against NSD2
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Procedure:
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Culture U2OS cells to ~80% confluency.
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Treat the cells with UNC6934, UNC7145 (e.g., at 10 µM), or DMSO for 4 hours.
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Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
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Lyse the cells by freeze-thaw cycles.
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Clarify the lysate by centrifugation.
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Aliquot the supernatant into PCR tubes and heat them at different temperatures (e.g., from 40°C to 65°C) for 3 minutes.
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Cool the tubes at room temperature for 3 minutes, then centrifuge to pellet the precipitated proteins.
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Collect the supernatant (soluble protein fraction).
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Analyze the amount of soluble NSD2 at each temperature by SDS-PAGE and Western blotting.
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A shift in the thermal denaturation curve for UNC6934-treated cells compared to DMSO and UNC7145-treated cells indicates target engagement.
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Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathway involving NSD2 and the experimental logic of using UNC7145 as a negative control.
Caption: Signaling pathway of NSD2-mediated H3K36 dimethylation and its inhibition by UNC6934.
Caption: Logical workflow for using UNC7145 as a negative control in experimental design.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. UNC6934 | Structural Genomics Consortium [thesgc.org]
